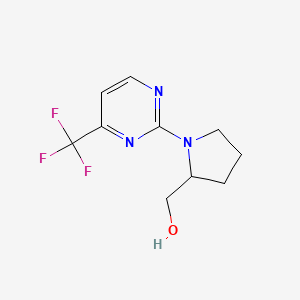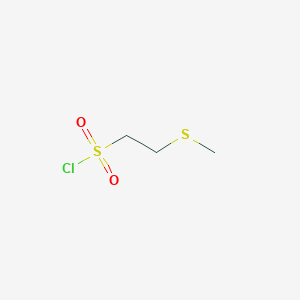
4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate consists of a phenyl ring attached to a pivalate group and a trifluoroacetate group via an aminoethyl chain. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Reagent Development
The compound 4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate has been explored in various organic synthesis processes. For instance, it has been used in the N-iodophenylation of N-arylamides, facilitating the transfer of iodophenyl groups and enabling the synthesis of acetyldiarylamines and phenols under certain conditions (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002). Similarly, its role in the synthesis of Bodipy dimers with unique redox properties has been studied, showcasing its potential in developing novel compounds with specific electronic characteristics (Rihn, Erdem, De Nicola, Retailleau, & Ziessel, 2011).
2. Catalysis and Reaction Mechanisms
In the field of catalysis, this compound has been utilized in the context of Ruthenium(II) complexes, particularly in the autocatalysis for C-H bond activation. This research provides insights into the reaction kinetics and mechanisms, highlighting the compound's role in accelerating the overall reaction and facilitating complexation (Ferrer Flegeau, Bruneau, Dixneuf, & Jutand, 2011).
3. Material Science and Polymer Development
The compound has also found applications in material science, particularly in the synthesis of fluorinated polyimides. These polyimides exhibit properties like thermal stability, mechanical strength, low dielectric constants, and high optical transparency, making them suitable for various industrial applications (Tao, Yang, Liu, Fan, & Yang, 2009).
4. Molecular Modification and Structural Analysis
Studies have shown its use in the modification of biomolecules like parvalbumin, providing a means to investigate molecular structure and interactions. Such modifications can yield valuable information about the structure-function relationships of these biomolecules (Bose & Bothner‐By, 1983).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(2-aminoethyl)phenyl] 2,2-dimethylpropanoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2HF3O2/c1-13(2,3)12(15)16-11-6-4-10(5-7-11)8-9-14;3-2(4,5)1(6)7/h4-7H,8-9,14H2,1-3H3;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJJHVHYUMVDIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)CCN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)
![3-fluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2355372.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2355374.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2355379.png)


![1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/structure/B2355385.png)

![2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride](/img/structure/B2355388.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2355391.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride](/img/structure/B2355392.png)